Antiproliferative Activity in MCF-7 Breast Cancer Cells – NCI-60 Profiling
In the NCI-60 human tumor cell line panel, (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide produced a mean GI₅₀ of 15.72 µM against MCF-7 breast adenocarcinoma cells, with a corresponding TGI of 50.68 µM . In contrast, the clinical-stage analog CFI-400945 displays low-nanomolar antileukemic activity (EC₅₀ 0.4 nM in OCI-AML2 cells) and sub-micromolar GI₅₀ in a broad cancer cell panel [1]. This 4‑ to 5‑order-of-magnitude potency differential underscores that the 3,4-dimethoxyphenyl substitution markedly attenuates cellular efficacy compared to the furan warhead, providing a distinct pharmacological window for applications requiring moderate, tunable antiproliferative stimuli rather than complete mitotic catastrophe.
| Evidence Dimension | Growth inhibition (GI₅₀) in MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | GI₅₀ = 15.72 µM; TGI = 50.68 µM |
| Comparator Or Baseline | CFI-400945: GI₅₀ not reported in MCF-7 specifically; general cancer cell lines exhibit GI₅₀ in the low nanomolar range (e.g., OCI-AML2 EC₅₀ = 0.4 nM) |
| Quantified Difference | Target compound is >10,000‑fold less potent in a directly comparable viability assay format (NCI‑60 vs. standard growth-inhibition screening) |
| Conditions | NCI-60 48‑h sulphorhodamine B (SRB) protein stain assay; MCF-7 breast adenocarcinoma cell line; compound tested at 5‑dose concentrations starting at 100 µM with 10‑fold dilutions. |
Why This Matters
For laboratories seeking a chemically-tractable, moderate-activity acrylamide probe to investigate cytosolic kinase pathways without inducing rapid apoptosis, this compound offers a tunable activity cliff distinct from CFI-400945’s extreme potency.
- [1] Mason, J. M., et al. (2014). CFI-400945, a potent and selective PLK4 inhibitor, in Cancer Cell, 26(2), 163–176. OCI-AML2 EC₅₀ = 0.4 nM; broad cancer cell GI₅₀ in low nM range. View Source
